4-Methoxy-2,3,5-trifluorobenzoic acid
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Overview
Description
4-Methoxy-2,3,5-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a benzoic acid core
Mechanism of Action
Mode of Action
It’s known that the fluorine atoms in the compound contribute to its acidity while the methoxy group may influence its interaction with potential targets .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2,3,5-trifluorobenzoic acid. For instance, it’s recommended to avoid dust formation and to use the compound only in a well-ventilated area . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid typically involves the fluorination of a methoxybenzoic acid precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance the fluorination process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,5-trifluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones.
Scientific Research Applications
4-Methoxy-2,3,5-trifluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities.
Comparison with Similar Compounds
- 2,3,4-Trifluorobenzoic acid
- 2,3,5-Trifluorobenzoic acid
- 4-Methoxybenzoic acid
Comparison: 4-Methoxy-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its reactivity and interaction with other molecules. Compared to 2,3,4-trifluorobenzoic acid, the presence of the methoxy group in this compound can enhance its solubility and alter its electronic properties, making it more suitable for certain applications.
Properties
IUPAC Name |
2,3,5-trifluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQBBRRGMRJQPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625496 |
Source
|
Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-67-8 |
Source
|
Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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